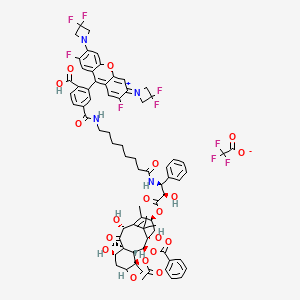
JF526-Taxol (TFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JF526-Taxol (TFA) is a versatile compound used primarily as a scaffold for fluorogenic probes. It is known for its applications in super-resolution immunofluorescence, where it serves as a ligand for self-labeling tags, stains for endogenous structures, and spontaneously blinking labels .
準備方法
The synthesis of JF526-Taxol (TFA) involves multiple steps, including the preparation of intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and often customized based on the required purity and yield. Industrial production methods typically involve large-scale synthesis with stringent quality control measures to ensure consistency and reproducibility .
化学反応の分析
JF526-Taxol (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
JF526-Taxol (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a scaffold for developing new fluorogenic probes.
Biology: Employed in super-resolution imaging techniques to study cellular structures and dynamics.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the manufacturing of high-precision imaging devices and analytical instruments
作用機序
The mechanism of action of JF526-Taxol (TFA) involves its ability to serve as a scaffold for fluorogenic probes. It interacts with specific molecular targets and pathways to enable high-resolution imaging. The compound’s unique structure allows it to bind to self-labeling tags and endogenous structures, facilitating the visualization of cellular components .
類似化合物との比較
JF526-Taxol (TFA) is unique due to its versatility and high efficiency in super-resolution imaging. Similar compounds include:
JF549-Taxol (TFA): Another fluorogenic probe scaffold with slightly different spectral properties.
JF646-Taxol (TFA): Known for its applications in near-infrared imaging.
JF669-Taxol (TFA): Used for deep-tissue imaging due to its longer wavelength absorption
These compounds share similar applications but differ in their specific properties and optimal use cases.
特性
分子式 |
C75H75F9N4O19 |
|---|---|
分子量 |
1507.4 g/mol |
IUPAC名 |
4-[[8-[[(1S,2R)-3-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-2-hydroxy-3-oxo-1-phenylpropyl]amino]-8-oxooctyl]carbamoyl]-2-[3-(3,3-difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]benzoic acid;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C73H74F6N4O17.C2HF3O2/c1-37-52(31-73(95)63(99-66(93)40-19-13-10-14-20-40)61-69(5,62(89)59(87)57(37)68(73,3)4)53(85)30-54-72(61,36-96-54)100-38(2)84)98-67(94)60(88)58(39-17-11-9-12-18-39)81-55(86)21-15-7-6-8-16-24-80-64(90)41-22-23-42(65(91)92)43(25-41)56-44-26-46(74)48(82-32-70(76,77)33-82)28-50(44)97-51-29-49(47(75)27-45(51)56)83-34-71(78,79)35-83;3-2(4,5)1(6)7/h9-14,17-20,22-23,25-29,52-54,58-61,63,85,87-88,95H,6-8,15-16,21,24,30-36H2,1-5H3,(H2-,80,81,86,90,91,92);(H,6,7)/t52-,53-,54+,58-,59+,60+,61-,63-,69+,72-,73+;/m0./s1 |
InChIキー |
WYTXGBVNWCQFKK-SOCHEKDQSA-N |
異性体SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)CCCCCCCNC(=O)C6=CC(=C(C=C6)C(=O)O)C7=C8C=C(C(=[N+]9CC(C9)(F)F)C=C8OC1=CC(=C(C=C17)F)N1CC(C1)(F)F)F)O)O)OC(=O)C1=CC=CC=C1)(CO4)OC(=O)C)O)C)O.C(=O)(C(F)(F)F)[O-] |
正規SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)CCCCCCCNC(=O)C6=CC(=C(C=C6)C(=O)O)C7=C8C=C(C(=[N+]9CC(C9)(F)F)C=C8OC1=CC(=C(C=C17)F)N1CC(C1)(F)F)F)O)O)OC(=O)C1=CC=CC=C1)(CO4)OC(=O)C)O)C)O.C(=O)(C(F)(F)F)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


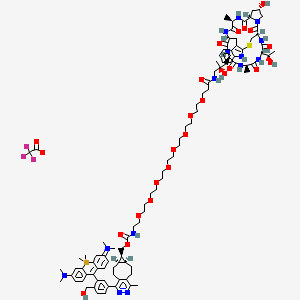
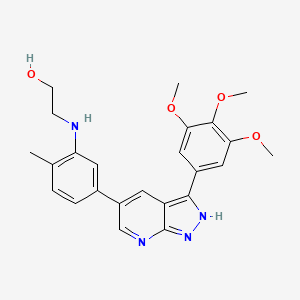
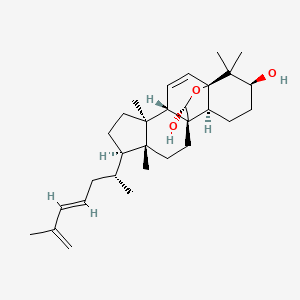
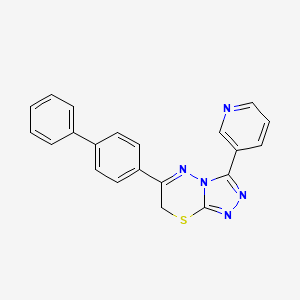
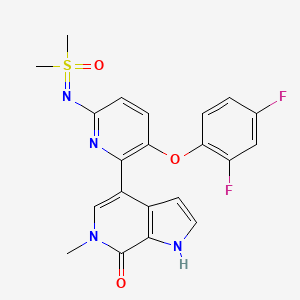
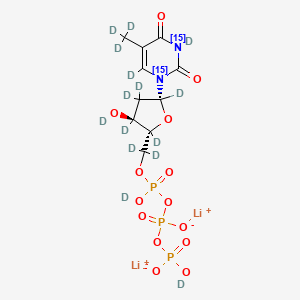
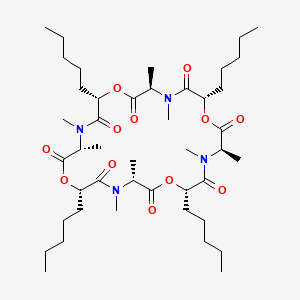
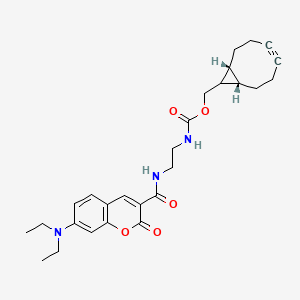
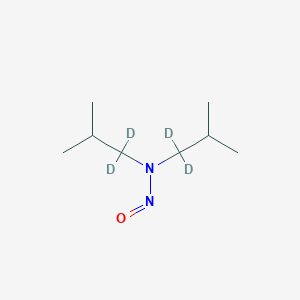
![4-[[2-(4-cyanophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B15136747.png)
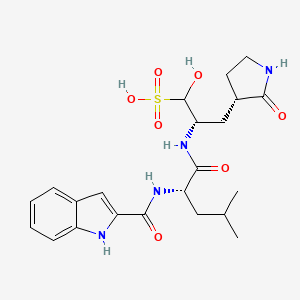
![1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B15136780.png)
methyl]-N,N-diethylbenzamide](/img/structure/B15136782.png)
![(2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine](/img/structure/B15136801.png)
